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molecular formula C17H13NO2 B8460673 3-(2-Benzofuran-1(3H)-ylidene)-4-methyl-1,3-dihydro-2H-indol-2-one CAS No. 503447-50-5

3-(2-Benzofuran-1(3H)-ylidene)-4-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B8460673
M. Wt: 263.29 g/mol
InChI Key: XSEHJSKPAWAXJW-UHFFFAOYSA-N
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Patent
US06541504B1

Procedure details

To a solution containing 4-methyloxindole (0.15 g, 1.02 mmol) and phthalide (0.178 g, 1.33 mmol) in 3.0 mL DMF was added 2.14 mL of sodium hexamethyldisilazane (1.0 M in tetrahydrofuran (THF)) over 1 min. The solution was stirred at room temperature for 30 min and then poured into 50 mL of 4% HCl to give a yellow solid. The aqueous mixture was extracted with EtOAc and the organic phase washed with saturated NaHCO3, H2O, dilute HCl, brine and the solution dried with Na2SO4. The solvent was removed in vacuo and the solid obtained was purified by chromatography (silica gel, CHCl3/EtOAc, 7:3). The solid obtained was recrystallized from EtOAc/hexanes to afford the title compounds (3.8 mg) as a yellow solid.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.178 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5](=[O:11])[NH:6]2.[C:12]1([C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][O:14]1)=O.C[Si](C)(C)N[Si](C)(C)C.[Na].Cl>CN(C=O)C>[C:12]1(=[C:4]2[C:3]3[C:7](=[CH:8][CH:9]=[CH:10][C:2]=3[CH3:1])[NH:6][C:5]2=[O:11])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][O:14]1 |f:2.3,^1:30|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
CC1=C2CC(NC2=CC=C1)=O
Name
Quantity
0.178 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.14 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[Na]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow solid
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic phase washed with saturated NaHCO3, H2O, dilute HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silica gel, CHCl3/EtOAc, 7:3)
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(OCC2=CC=CC=C12)=C1C(NC2=CC=CC(=C12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 mg
YIELD: CALCULATEDPERCENTYIELD 1.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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